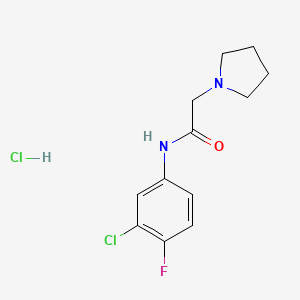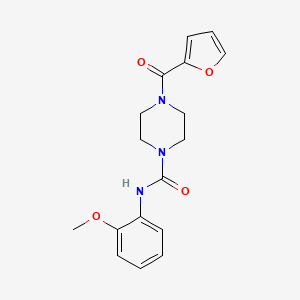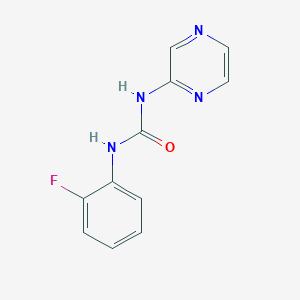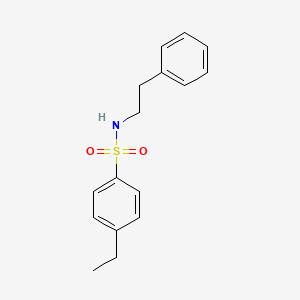
N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
描述
N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride is a chemical compound that has been extensively studied for its potential in treating various medical conditions. It is also known as CFA or TAK-915 and belongs to the class of drugs called GABA-A receptor modulators.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride involves its interaction with the GABA-A receptor. It acts as a positive allosteric modulator of the receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA on the central nervous system. This results in the anxiolytic, sedative, and hypnotic effects of the drug.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the central nervous system. It has been shown to increase the duration of GABA-induced chloride currents in neurons, leading to an increase in inhibitory neurotransmission. It also increases the activity of the GABA-A receptor, leading to a decrease in neuronal excitability.
实验室实验的优点和局限性
The advantages of using N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride in lab experiments include its well-defined mechanism of action and its ability to selectively target the GABA-A receptor. It also has a relatively low toxicity profile and can be administered orally. However, its limitations include its potential for abuse and dependence, which may limit its use in clinical settings.
未来方向
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One direction is to further investigate its potential in treating alcohol use disorder and substance use disorder. Another direction is to explore its potential in treating other medical conditions such as epilepsy and chronic pain. Additionally, further research can be conducted to optimize the pharmacokinetics and pharmacodynamics of the drug to improve its efficacy and reduce its potential for abuse and dependence.
Conclusion
In conclusion, this compound is a promising drug that has been extensively studied for its potential in treating various medical conditions. Its well-defined mechanism of action and ability to selectively target the GABA-A receptor make it a valuable tool for research. However, its potential for abuse and dependence should be carefully considered in clinical settings. Further research is needed to fully understand its potential in treating various medical conditions and to optimize its pharmacokinetics and pharmacodynamics.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been extensively studied for its potential in treating various medical conditions such as anxiety, depression, and insomnia. It has been found to have anxiolytic, sedative, and hypnotic effects in animal models. In addition, it has also been studied for its potential in treating alcohol use disorder and substance use disorder.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(3-4-11(10)14)15-12(17)8-16-5-1-2-6-16;/h3-4,7H,1-2,5-6,8H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRNKPGABMNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4423172.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
![N-benzyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423183.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4423188.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423200.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)


![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4423216.png)
![4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4423222.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4423255.png)